Cas no 886895-84-7 (N-{2-butyl(methyl)aminoethyl}-2-hydroxy-9-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide)

N-{2-butyl(methyl)aminoethyl}-2-hydroxy-9-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide structure
886895-84-7 structure
Product Name:N-{2-butyl(methyl)aminoethyl}-2-hydroxy-9-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide
CAS No:886895-84-7
MF:C17H24N4O3
MW:332.397463798523
CID:5475849
Update Time:2025-05-19

N-{2-butyl(methyl)aminoethyl}-2-hydroxy-9-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, N-[2-(butylmethylamino)ethyl]-2-hydroxy-9-methyl-4-oxo-
    • N-{2-butyl(methyl)aminoethyl}-2-hydroxy-9-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide
    • Inchi: 1S/C17H24N4O3/c1-4-5-9-20(3)11-8-18-15(22)13-16(23)19-14-12(2)7-6-10-21(14)17(13)24/h6-7,10,23H,4-5,8-9,11H2,1-3H3,(H,18,22)
    • InChI Key: XFKNPQXQWWPLPZ-UHFFFAOYSA-N
    • SMILES: C12C(C)=CC=CN1C(=O)C(C(NCCN(CCCC)C)=O)=C(O)N=2

N-{2-butyl(methyl)aminoethyl}-2-hydroxy-9-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide Pricemore >>

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Additional information on N-{2-butyl(methyl)aminoethyl}-2-hydroxy-9-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide

N-{2-butyl(methyl)aminoethyl}-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: A Comprehensive Overview

CAS No 886895-84-7 corresponds to the compound N-{2-butyl(methyl)aminoethyl}-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, a structurally complex molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique chemical structure and promising biological activities. Recent studies have highlighted its potential as a lead compound in drug discovery, particularly in the development of novel therapeutic agents.

The molecular structure of this compound is characterized by a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic system consisting of a pyridine and a pyrimidine ring. This core is further substituted with several functional groups, including a hydroxyl group at position 2, a methyl group at position 9, and an oxo group at position 4. The carboxamide group at position 3 is connected to an N-substituted ethyl chain containing a butyl and methyl amino group. This intricate arrangement of functional groups contributes to the compound's unique physicochemical properties and biological activity.

Recent research has focused on the synthesis and characterization of this compound. Studies have employed various synthetic strategies, including multi-component reactions and stepwise synthesis, to construct the pyrido[1,2-a]pyrimidine core. The introduction of the substituents at specific positions has been optimized to enhance the compound's stability and bioavailability. For instance, the placement of the hydroxyl and methyl groups has been shown to influence the compound's solubility and metabolic stability.

The biological activity of N-{2-butyl(methyl)aminoethyl}-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been extensively investigated in vitro and in vivo models. Preclinical studies have demonstrated its potent inhibitory effects on key enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory therapies. Additionally, the compound has shown selective cytotoxicity against cancer cell lines, suggesting its potential application in oncology.

One of the most notable findings from recent studies is the compound's ability to modulate cellular signaling pathways associated with neurodegenerative diseases. For example, research has shown that it can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. This discovery has opened new avenues for its application in neuroprotective therapies.

The pharmacokinetic properties of this compound have also been evaluated in animal models. Studies indicate that it exhibits moderate oral bioavailability and favorable pharmacokinetic profiles, which are essential for its potential use as an orally administered drug. However, further optimization may be required to enhance its bioavailability and reduce potential toxicity.

In terms of synthetic methodology, researchers have explored various routes to improve the efficiency and scalability of the synthesis process. For instance, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining high yields. These advancements have brought this compound closer to preclinical testing phases.

Looking ahead, ongoing research is focused on optimizing the substituents on the pyrido[1,2-a]pyrimidine core to further enhance its biological activity and pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression into clinical trials.

In conclusion, CAS No 886895-84-7 represents a promising lead compound with diverse applications in drug discovery. Its unique chemical structure and favorable biological properties make it a valuable asset in the development of novel therapeutic agents. As research continues to uncover its full potential, this compound holds great promise for addressing unmet medical needs across various therapeutic areas.

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